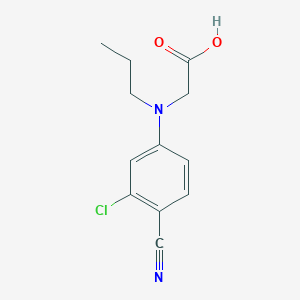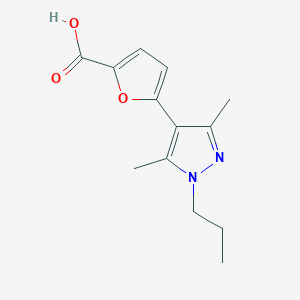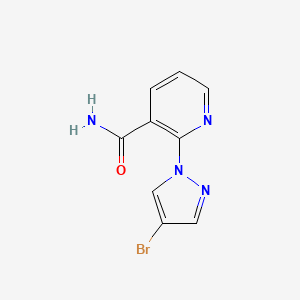
L-Proline, N-cyclopentylcarbonyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, N-cyclopentylcarbonyl-, methyl ester is a chemical compound that has been widely used in scientific research. It is a derivative of the amino acid proline and is commonly referred to as CPCM. This compound is known for its ability to act as a catalyst in various chemical reactions, making it a valuable tool in organic chemistry. In
Aplicaciones Científicas De Investigación
L-Proline, N-cyclopentylcarbonyl-, methyl ester has a wide range of scientific research applications. It has been used as a catalyst in various chemical reactions, including the synthesis of peptides and amino acids. It is also used in the production of pharmaceuticals and other organic compounds. In addition, CPCM has been used in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of L-Proline, N-cyclopentylcarbonyl-, methyl ester is not fully understood. However, it is believed to act as a Lewis acid catalyst, promoting the formation of new chemical bonds in various reactions. It is also thought to stabilize transition states and lower the activation energy required for certain reactions to occur.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that it is non-toxic and does not have any significant adverse effects on the body. It is also not metabolized by the body and is excreted unchanged.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using L-Proline, N-cyclopentylcarbonyl-, methyl ester in lab experiments is its ability to act as a catalyst in various chemical reactions. It is also relatively easy to synthesize and is readily available. However, one limitation is that it can be expensive to produce in large quantities. It also requires specific storage conditions to maintain its stability and purity.
Direcciones Futuras
There are several future directions for the use of L-Proline, N-cyclopentylcarbonyl-, methyl ester in scientific research. One area of interest is in the development of new catalysts for chemical reactions. Researchers are also exploring the use of CPCM in the production of new materials and in the development of new pharmaceuticals. Another area of interest is in the study of the mechanism of action of this compound, which could lead to the development of new catalysts and materials with improved properties.
Conclusion
This compound is a valuable tool in scientific research, with a wide range of applications in organic chemistry, materials science, and pharmaceuticals. Its ability to act as a catalyst in various chemical reactions makes it a valuable tool for researchers. While there is still much to be learned about the mechanism of action and potential applications of this compound, it is clear that it has significant potential for future research and development.
Métodos De Síntesis
The synthesis of L-Proline, N-cyclopentylcarbonyl-, methyl ester involves the reaction of proline with cyclopentanone in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with methanol to form the methyl ester. This synthesis method has been well established and is widely used in the production of CPCM.
Propiedades
IUPAC Name |
methyl 1-(cyclopentanecarbonyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-16-12(15)10-7-4-8-13(10)11(14)9-5-2-3-6-9/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPDRZJMUMESFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Aminocyclohexyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7560528.png)
![3-[Methyl(oxolan-2-ylmethyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7560533.png)
![2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone](/img/structure/B7560539.png)
![1-(4-fluorophenyl)-2-methyl-N-[3-(2-methylpiperidin-1-yl)propyl]-5-phenylpyrrole-3-carboxamide](/img/structure/B7560548.png)
![3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid](/img/structure/B7560552.png)





![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide](/img/structure/B7560581.png)


![benzyl 4-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B7560600.png)